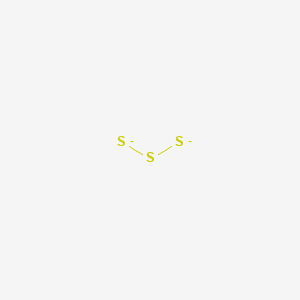

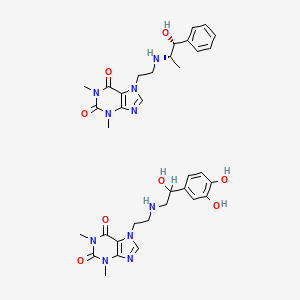

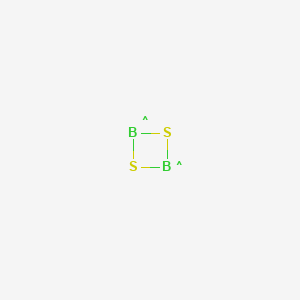

![molecular formula C48H91NO11S B1233007 [(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate CAS No. 151057-28-2](/img/structure/B1233007.png)

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate

Vue d'ensemble

Description

Le sulfatide de cis-tétracosénoyle est un glycolipide complexe appartenant à la classe des composés organiques appelés sulfatides. Ce sont des esters d'acide sulfurique de glycosphingolipides. Le composé est caractérisé par sa structure unique, qui comprend un acide gras à longue chaîne, la sphingosine et un groupe céphaline galactose sulfaté. C'est une molécule importante dans divers processus biologiques et elle a été étudiée pour son rôle dans les réponses immunitaires et ses applications thérapeutiques potentielles .

Mécanisme D'action

Target of Action

C24:1 Sulfatide primarily targets type II NKT cells . These cells play a crucial role in the immune system, and C24:1 Sulfatide has been shown to efficiently activate them .

Mode of Action

C24:1 Sulfatide interacts with its targets through a specific binding mechanism. Proteins that interact with sulfatide generally exhibit a hydrophobic cavity responsible for the interaction with the sulfatide acyl chain . The hydrophilic, negatively charged moiety can be found either buried in the hydrophobic cavity of the protein or exposed for additional intermolecular associations .

Biochemical Pathways

Sulfatides participate in a wide range of cellular processes, including protein trafficking, cell adhesion and aggregation, axon-myelin interactions, neural plasticity, and immune responses . They modulate P-selectin activity at the platelet surface, leading to further degranulation and increased surface P-selectin expression, which reinforces platelet aggregation .

Pharmacokinetics

It’s known that the compound’s structure and thermotropic behavior can influence its bioavailability .

Result of Action

The activation of type II NKT cells by C24:1 Sulfatide can have significant molecular and cellular effects. For instance, it can lead to changes in immune responses . Moreover, changes in cellular sulfatide levels can directly impact cardiovascular and cancer disease development and progress .

Action Environment

The action of C24:1 Sulfatide can be influenced by various environmental factors. For example, its thermotropic behavior and structure can change depending on the temperature . Furthermore, its effects can vary depending on its specific localization at plasma membrane sites .

Analyse Biochimique

Biochemical Properties

C24:1 Sulfatide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of C24:1 Sulfatide begins with the addition of galactose from UDP-galactose to ceramides, catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT). This is followed by the sulfation of galactosylceramide by cerebroside sulfotransferase (CST) in the Golgi apparatus . C24:1 Sulfatide interacts with proteins such as myelin-associated glycoprotein (MAG) and neural cell adhesion molecule (NCAM), which are essential for maintaining the integrity of the myelin sheath .

Cellular Effects

C24:1 Sulfatide influences various cellular processes. It is predominantly found in the myelin sheath, where it plays a critical role in maintaining myelin stability and facilitating axon-myelin interactions . C24:1 Sulfatide also affects cell signaling pathways, including the modulation of sodium and potassium channels, which are vital for neural plasticity and memory formation . Additionally, it impacts gene expression by regulating the activity of transcription factors involved in myelination and neural development .

Molecular Mechanism

At the molecular level, C24:1 Sulfatide exerts its effects through specific binding interactions with biomolecules. It binds to the hydrophobic cavity of sulfatide-interacting proteins, where the acyl chain of C24:1 Sulfatide interacts with the protein’s hydrophobic regions . This binding can lead to enzyme inhibition or activation, depending on the protein involved. For example, C24:1 Sulfatide can inhibit the activity of arylsulfatase A, an enzyme responsible for sulfatide degradation . It also influences gene expression by modulating the activity of transcription factors such as peroxisome proliferator-activated receptor α (PPARα) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C24:1 Sulfatide can change over time. Studies have shown that C24:1 Sulfatide is relatively stable under physiological conditions, but it can undergo degradation in the presence of arylsulfatase A . Long-term exposure to C24:1 Sulfatide has been associated with changes in cellular function, including alterations in myelin integrity and neural signaling . In vitro studies have demonstrated that C24:1 Sulfatide can maintain its biological activity for extended periods, making it a valuable tool for studying neural processes .

Dosage Effects in Animal Models

The effects of C24:1 Sulfatide vary with different dosages in animal models. Low doses of C24:1 Sulfatide have been shown to enhance myelination and improve neural function . High doses can lead to toxic effects, including demyelination and neural degeneration . Studies in nonobese diabetic mice have demonstrated that C24:1 Sulfatide can reduce the incidence of type 1 diabetes by modulating immune responses . These findings highlight the importance of dosage in determining the therapeutic potential of C24:1 Sulfatide.

Metabolic Pathways

C24:1 Sulfatide is involved in several metabolic pathways. It is synthesized from ceramide and galactose through the action of CGT and CST . The degradation of C24:1 Sulfatide is mediated by arylsulfatase A, which hydrolyzes the sulfate group from the galactose moiety, leading to the formation of galactocerebroside . C24:1 Sulfatide also interacts with enzymes involved in lipid metabolism, such as PPARα, which regulates lipid homeostasis and energy metabolism .

Transport and Distribution

C24:1 Sulfatide is transported and distributed within cells and tissues through specific transporters and binding proteins. It is synthesized in the endoplasmic reticulum and transported to the Golgi apparatus for further processing . Within cells, C24:1 Sulfatide is incorporated into the plasma membrane and myelin sheath, where it interacts with other lipids and proteins to maintain membrane integrity . In tissues, C24:1 Sulfatide is predominantly found in the nervous system, particularly in the myelin sheath of neurons .

Subcellular Localization

C24:1 Sulfatide is primarily localized in the myelin sheath of the nervous system . It is also found in other subcellular compartments, including the plasma membrane and lipid rafts . The subcellular localization of C24:1 Sulfatide is regulated by targeting signals and post-translational modifications that direct it to specific compartments . These modifications ensure that C24:1 Sulfatide is correctly localized to exert its biological functions effectively.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du sulfatide de cis-tétracosénoyle implique généralement l'estérification d'un acide gras à longue chaîne avec la sphingosine, suivie de la sulfatation du groupement galactose. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir la stéréochimie correcte et un rendement élevé du produit souhaité .

Méthodes de production industrielle

La production industrielle de sulfatide de cis-tétracosénoyle peut impliquer une synthèse chimique à grande échelle utilisant des réacteurs automatisés et un contrôle précis des paramètres de réaction. Le processus comprend des étapes de purification telles que la chromatographie pour isoler le composé pur des mélanges réactionnels .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfatide de cis-tétracosénoyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le sulfatide en ses alcools correspondants.

Substitution : Les réactions de substitution nucléophile peuvent modifier le groupement galactose ou la chaîne d'acide gras

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et de l'aluminium et des nucléophiles comme le méthylate de sodium. Les conditions réactionnelles impliquent généralement des températures et des pH contrôlés pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés oxydés, réduits et substitués du sulfatide de cis-tétracosénoyle, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

Le sulfatide de cis-tétracosénoyle a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des glycolipides.

Biologie : Joue un rôle dans la signalisation cellulaire et la structure membranaire.

Médecine : Enquêté pour son potentiel dans le traitement des maladies auto-immunes et comme biomarqueur pour certaines affections.

Industrie : Utilisé dans le développement d'agents thérapeutiques et d'outils de diagnostic

Mécanisme d'action

Le sulfatide de cis-tétracosénoyle exerce ses effets en interagissant avec des cibles moléculaires spécifiques, telles que la molécule CD1d sur les cellules présentatrices d'antigènes. Cette interaction stimule les cellules T tueuses naturelles, ce qui conduit à la sécrétion de cytokines et à la modulation des réponses immunitaires. Le réseau de liaisons hydrogène précis et l'orientation du squelette de céramide sont essentiels à sa liaison et à son activité .

Applications De Recherche Scientifique

Cis-tetracosenoyl sulfatide has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study glycolipid chemistry and reactions.

Biology: Plays a role in cell signaling and membrane structure.

Medicine: Investigated for its potential in treating autoimmune diseases and as a biomarker for certain conditions.

Industry: Utilized in the development of therapeutic agents and diagnostic tools

Comparaison Avec Des Composés Similaires

Composés similaires

Galactosylcéramide : Un autre glycolipide de structure similaire mais sans le groupe sulfate.

Sulfatide : Un terme général pour les glycolipides avec des groupes sulfate, y compris diverses longueurs de chaîne et des niveaux de saturation.

Glucosylcéramide : Similaire à la galactosylcéramide mais avec un groupement glucose au lieu du galactose

Unicité

Le sulfatide de cis-tétracosénoyle est unique en raison de sa longueur de chaîne d'acide gras spécifique et de la présence d'une double liaison cis, ce qui influence son activité biologique et ses interactions avec les cibles moléculaires. Son rôle dans la modulation immunitaire et ses applications thérapeutiques potentielles le distinguent des autres composés similaires .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h17-18,35,37,41-43,45-48,50-51,53-54H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b18-17-,37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWQNAZXFNSEP-JCOQVFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106551 | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

890.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151057-28-2 | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151057-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-tetracosenoyl sulfatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-2R-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3E-heptadecen-1-yl]-15Z-tetracosenamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH5A9ZGN2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1232926.png)

![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)

![6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1232944.png)

![N-(3-methylphenyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]-1-phthalazinamine](/img/structure/B1232946.png)